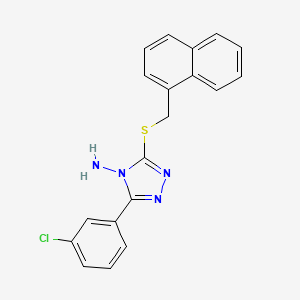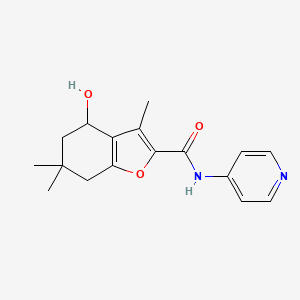
1-(3,4-Dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 3,4-dichloroaniline with a thiadiazole derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures.
化学反应分析
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of substituted thiadiazole derivatives.
科学研究应用
Chemistry
In chemistry, 1-(3,4-Dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential biological activities and therapeutic applications.
Medicine
In medicine, the compound could be investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising candidate for drug development.
Industry
Industrially, the compound may find applications in the development of new materials, agrochemicals, and other specialized products.
作用机制
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds to 1-(3,4-Dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea include other thiadiazole derivatives such as:
- 1-(3,4-Dichlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea
- 1-(3,4-Dichlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea
- 1-(3,4-Dichlorophenyl)-3-(5-butyl-1,3,4-thiadiazol-2-yl)urea
Uniqueness
The uniqueness of this compound lies in its specific substituents and their effects on the compound’s chemical and biological properties. The presence of the propyl group and the dichlorophenyl moiety may impart distinct characteristics that differentiate it from other similar compounds.
属性
分子式 |
C12H12Cl2N4OS |
|---|---|
分子量 |
331.2 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C12H12Cl2N4OS/c1-2-3-10-17-18-12(20-10)16-11(19)15-7-4-5-8(13)9(14)6-7/h4-6H,2-3H2,1H3,(H2,15,16,18,19) |
InChI 键 |
DYKPMOJOSTZWHK-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B15098460.png)
![3-(4-chlorophenyl)-N-hexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15098461.png)
![3-[(3-chlorophenyl)sulfonyl]-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15098464.png)
![N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B15098466.png)
![[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B15098474.png)
![N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15098478.png)
![6-imino-11-methyl-2-oxo-N-(prop-2-en-1-yl)-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15098486.png)
![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide](/img/structure/B15098490.png)
![N-{1-[(2-bromophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide](/img/structure/B15098495.png)


}-N-(3,5-dimethox yphenyl)acetamide](/img/structure/B15098527.png)
![N-[(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B15098530.png)
![2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B15098546.png)
